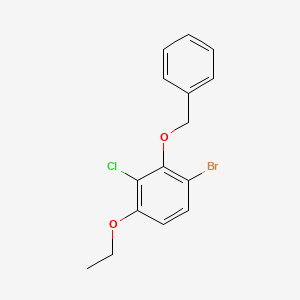
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of benzyloxy, bromo, chloro, and ethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a benzyloxy-substituted benzene derivative, followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromo and chloro groups to hydrogen.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions produce biaryl compounds.
科学的研究の応用
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)ethanol: This compound has a similar benzyloxy group but lacks the bromo, chloro, and ethoxy substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound contains a benzyloxy group and a hydroxyl group, making it structurally similar but functionally different.
Uniqueness
2-(Benzyloxy)-1-bromo-3-chloro-4-ethoxybenzene is unique due to the combination of its substituents, which confer distinct reactivity and properties. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (benzyloxy, ethoxy) groups allows for versatile chemical transformations and applications.
特性
分子式 |
C15H14BrClO2 |
|---|---|
分子量 |
341.62 g/mol |
IUPAC名 |
1-bromo-3-chloro-4-ethoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrClO2/c1-2-18-13-9-8-12(16)15(14(13)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChIキー |
AQXNAQDNSSSBBK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



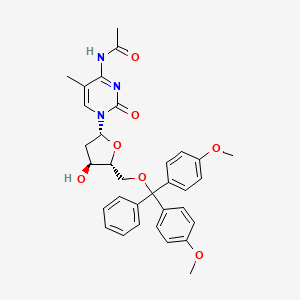
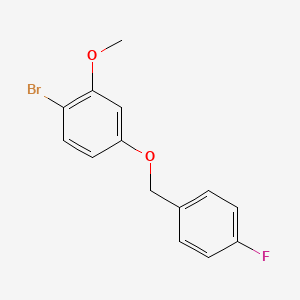
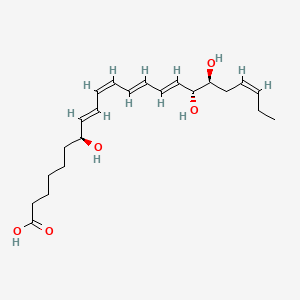
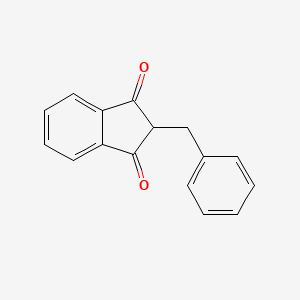
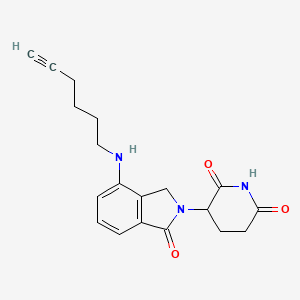

![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)

![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

